Kadcoccilactone B

Description

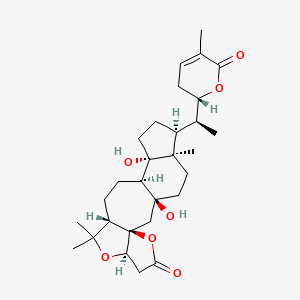

Kadcoccilactone B is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family. This compound has garnered attention due to its potential biological activities, including protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE) inhibitory activities .

Properties

Molecular Formula |

C29H42O7 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

(1S,3R,7R,10S,13R,14S,17S,18R)-1,14-dihydroxy-9,9,18-trimethyl-17-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one |

InChI |

InChI=1S/C29H42O7/c1-16-6-7-19(34-24(16)31)17(2)18-10-11-29(33)21-9-8-20-25(3,4)35-22-14-23(30)36-28(20,22)15-27(21,32)13-12-26(18,29)5/h6,17-22,32-33H,7-15H2,1-5H3/t17-,18-,19-,20-,21+,22+,26+,27-,28+,29-/m0/s1 |

InChI Key |

UCYIJPSZTKEWLZ-CAQIMXKKSA-N |

Isomeric SMILES |

CC1=CC[C@H](OC1=O)[C@@H](C)[C@@H]2CC[C@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kadcoccilactone B involves multiple steps, typically starting from simpler triterpenoid precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring the correct stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Kadcoccilactone B undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .

Scientific Research Applications

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

Mechanism of Action

Kadcoccilactone B exerts its effects by inhibiting specific enzymes. For example, it inhibits PTP1B by binding to its active site, preventing the dephosphorylation of target proteins. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity . Similarly, its inhibition of AChE can increase acetylcholine levels in the brain, potentially improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Kadcoccilactone B is structurally similar to other triterpenoids isolated from Kadsura coccinea, such as:

- Kadcoccilactone T

- Kadnanolactone H

- Kadcotrione C

- Kadcoccinic acid B

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which contribute to its specific biological activities. Its potent inhibitory effects on PTP1B and AChE make it a promising candidate for further research and development .

Q & A

Q. What are the primary structural features of Kadcoccilactone B, and how are they elucidated in natural product chemistry?

this compound (C29H42O7) is a triterpenoid with a lanostane-type skeleton, as inferred from related compounds in the Kadcoccilactone family . Structural elucidation typically involves:

- Spectroscopic techniques : NMR (1H, 13C, DEPT, HSQC, HMBC) to assign carbon frameworks and oxygenated functional groups.

- X-ray crystallography : For unambiguous confirmation of stereochemistry (e.g., kadsuracoccinic acid A, a structural analog, was validated via X-ray ).

- Comparative analysis : Cross-referencing with known triterpenoids from Kadsura coccinea to identify shared biosynthetic motifs .

Q. Which plant species and tissues are the most abundant sources of this compound?

this compound is predominantly isolated from the stems of Kadsura coccinea (美洲五味子) . Metabolomic studies using UPLC-MS/MS reveal tissue-specific accumulation patterns:

- Roots vs. stems : While Kadcoccilactone A and F are highly abundant in roots, this compound is more concentrated in stems, suggesting compartmentalized biosynthesis .

- Quantitative thresholds : Extraction protocols recommend ≥80% methanol for optimal yield, with LC-MS quantification validated against reference standards .

Q. What analytical methods are routinely employed to detect and quantify this compound in complex plant matrices?

- Chromatography : Reverse-phase HPLC or UPLC coupled with photodiode array (PDA) detection for preliminary separation .

- Mass spectrometry : High-resolution MS (HRMS) in negative ion mode ([M-H]−) for accurate mass determination (m/z 499.3 for this compound) .

- Validation : Calibration curves using isolated standards, with limits of detection (LOD) ≤0.01 μg/mL .

Advanced Research Questions

Q. How can synthetic routes for this compound be designed, given its complex triterpenoid architecture?

Total synthesis remains challenging due to:

Q. What pharmacological activities have been reported for this compound, and how are these assays designed?

While direct studies on this compound are limited, related triterpenoids exhibit:

Q. How do researchers resolve contradictions in metabolite abundance data for this compound across studies?

Discrepancies (e.g., stem vs. root concentrations) are addressed through:

- Methodological standardization : Uniform extraction solvents (e.g., 80% methanol) and LC-MS parameters .

- Seasonal/geographic controls : Sampling plants from identical growth stages and regions .

- Statistical validation : Multivariate analysis (PCA, OPLS-DA) to distinguish biological variation from technical noise .

Q. What advanced metabolomic techniques are used to study the biosynthesis of this compound?

- Isotopic labeling : 13C-glucose tracing to map carbon flux in lanostane pathways .

- Transcriptomics : Co-expression analysis of cytochrome P450s and terpene synthases in K. coccinea .

- CRISPR-Cas9 : Gene knockout in plant cell cultures to identify biosynthetic enzymes .

Q. How is the stability of this compound ensured during storage and experimental workflows?

- Storage conditions : −80°C in amber vials to prevent photodegradation; lyophilization for long-term stability .

- In-solution stability : pH 6–7 buffers (e.g., phosphate-buffered saline) to avoid hydrolysis of lactone rings .

- QC protocols : Periodic NMR/HPLC checks for degradation products (e.g., opened lactone forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.